molecular formula C9H12N2O5 B1662112 Zebularine CAS No. 3690-10-6

Zebularine

Cat. No.: B1662112
CAS No.: 3690-10-6
M. Wt: 228.20 g/mol
InChI Key: RPQZTTQVRYEKCR-JJFBUQMESA-N
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Mechanism of Action

Target of Action

Zebularine is a chemically stable cytidine analog . Its primary target is the enzyme cytidine deaminase . This enzyme plays a crucial role in the metabolism of cytidine, a component of DNA and RNA .

Mode of Action

This compound acts as a transition state analog inhibitor of cytidine deaminase . It binds to the active site of the enzyme as covalent hydrates . This inhibits the enzyme’s activity, thereby affecting the metabolism of cytidine . Additionally, this compound has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA methylation . By inhibiting DNA methylation, this compound can alter gene expression patterns . This can lead to changes in cellular functions and behaviors . Furthermore, this compound has been found to induce enzymatic DNA-protein crosslinks (DPCs) of MET1 and this compound-containing DNA in Arabidopsis . These DPCs accumulate preferentially in 45S rDNA chromocenters in a DDM1-dependent manner .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various species . In mice, plasma this compound concentrations declined with terminal half-lives of 40 and 91 minutes after intravenous and oral administration, respectively .

Result of Action

The inhibition of DNA methylation by this compound can lead to changes in gene expression patterns . This can result in altered cellular functions and behaviors, including a reduction in tumor growth . In a small study of mice with a defective Adenomatous polyposis coli gene, oral administration of this compound reduced the average number of polyps from 58 to 1 .

Biochemical Analysis

Biochemical Properties

Zebularine acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo . This compound induces enzymatic DNA–protein crosslinks (DPCs) of MET1 and this compound-containing DNA in Arabidopsis, which was confirmed by native chromatin immunoprecipitation experiments .

Cellular Effects

This compound has been found to exert various effects on cells. It has been shown to induce cell death in human cholangiocarcinoma cells through alteration of DNA methylation status . In addition, this compound has been reported to protect against lipopolysaccharide-induced neuroinflammation in mice . It also induced apoptosis and DNA demethylation in most of the MM cell lines tested .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a DNA methylation inhibitor. It forms a covalent complex with DNA methyltransferases, leading to the depletion of human DNA methyltransferase 1 (DNMT1), reactivation of hypermethylated genes in yeast and solid tumor cells, and antitumor effects in mouse xenografts .

Temporal Effects in Laboratory Settings

This compound has been shown to have temporal effects in laboratory settings. For instance, it has been reported to cause a dose- and time-dependent cell growth inhibition . Moreover, this compound treatment led to decreased DNA methylation 48 hours after treatment when the effects on cellular function were similar to control mice .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated effectiveness against the development of murine T-cell lymphoma, inducing longer overall survival . In a mouse model of radiation-induced lymphomagenesis, 40% of this compound-treated animals were still alive after 1 year .

Metabolic Pathways

This compound is involved in the DNA methylation pathway, where it acts as an inhibitor. It interacts with DNA methyltransferase enzymes, leading to a decrease in DNA methylation .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it has been suggested that ENT3 is likely necessary for the import of the drug to the cells .

Subcellular Localization

Given its role as a DNA methylation inhibitor, it is likely that this compound localizes to the nucleus where it can interact with DNA and DNA methyltransferase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zebularine can be synthesized through several methods. One common approach involves the condensation of 2-pyrimidinone with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, followed by deprotection to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ribose moiety.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ribose derivatives, while substitution can result in various substituted pyrimidine analogs .

Scientific Research Applications

Zebularine has a wide range of applications in scientific research:

Properties

CAS No.

3690-10-6

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7?,8-/m1/s1

InChI Key

RPQZTTQVRYEKCR-JJFBUQMESA-N

SMILES

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1)[C@H]2C([C@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O

Appearance

Assay:≥98%A crystalline solid

Key on ui other cas no.

3690-10-6

Synonyms

4-deoxyuridine
NSC 309132
pyrimidin-2-one beta-D-ribofuranoside
pyrimidin-2-one beta-ribofuranoside
pyrimidin-2-one beta-ribofuranoside, (L)-isomer
pyrimidin-2-one ribonucleoside
zebularine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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